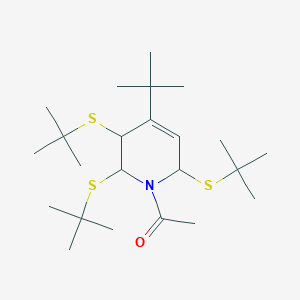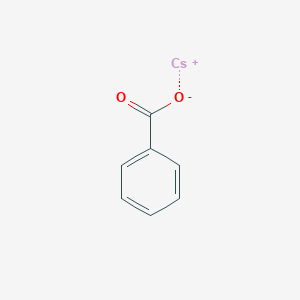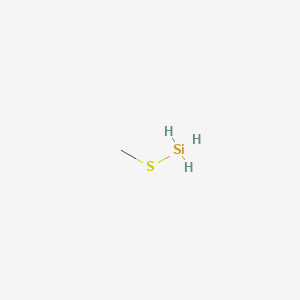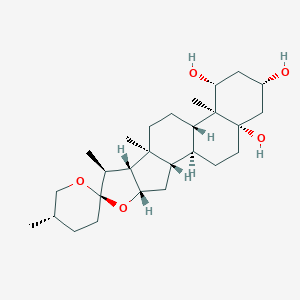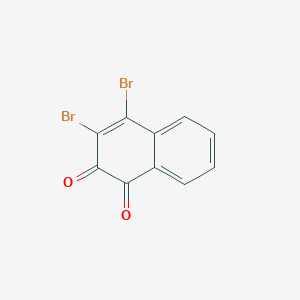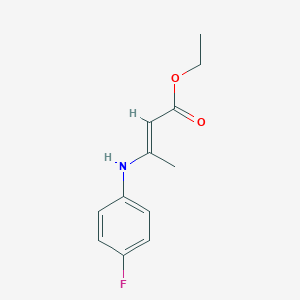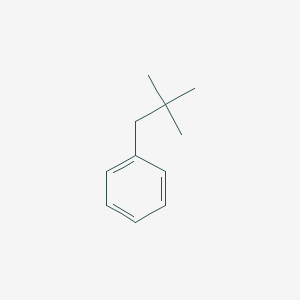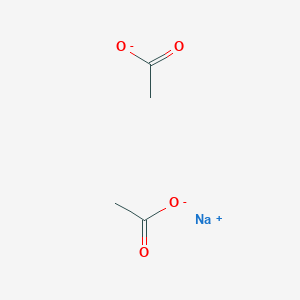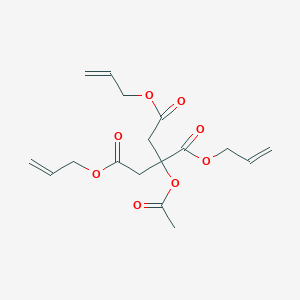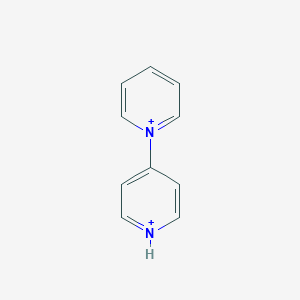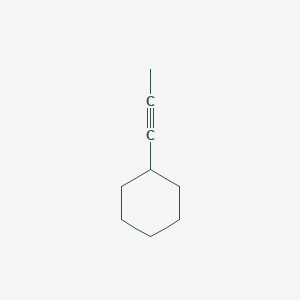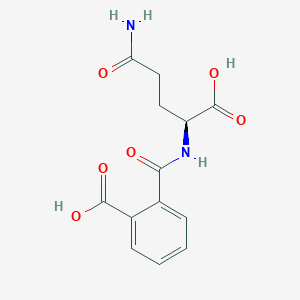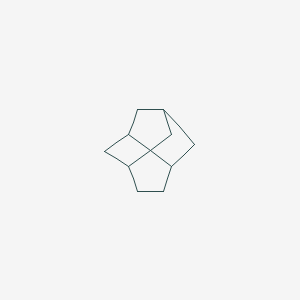
Protoadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protoadamantane is a chemical compound that belongs to the adamantane family. It is a precursor to adamantane and is used in the synthesis of various drugs and materials. Protoadamantane has been studied extensively in the field of chemistry and has shown great potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of protoadamantane is not fully understood. However, it is believed to act as a free radical scavenger, which helps to prevent oxidative damage to cells. Protoadamantane has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Protoadamantane has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Protoadamantane has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Protoadamantane has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to be stable under a wide range of conditions. However, protoadamantane has some limitations for lab experiments. It is not soluble in water, which may limit its use in certain experiments. Protoadamantane is also not very reactive, which may limit its use in some chemical reactions.
Zukünftige Richtungen
There are several future directions for the study of protoadamantane. One potential direction is the development of new catalysts for chemical reactions using protoadamantane as a precursor. Another potential direction is the study of the anti-inflammatory properties of protoadamantane and its potential therapeutic effects. Additionally, the study of the antioxidant properties of protoadamantane and its potential role in preventing oxidative damage to cells is an area of future research. Further research is needed to fully understand the potential applications of protoadamantane in various scientific fields.
Conclusion
Protoadamantane is a chemical compound that has shown great potential in various scientific research applications. It has been extensively studied in the field of chemistry and has been used as a precursor in the synthesis of various drugs and materials. Protoadamantane has several advantages for lab experiments, including its ease of synthesis and stability. However, it also has some limitations, including its insolubility in water and lack of reactivity. Future research is needed to fully understand the potential applications of protoadamantane in various scientific fields.
Synthesemethoden
The most common method for the synthesis of protoadamantane is the reduction of 1,3-dimethyladamantane using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This method has been widely used and has shown to be effective in producing high yields of protoadamantane.
Wissenschaftliche Forschungsanwendungen
Protoadamantane has been extensively studied in the field of chemistry and has shown great potential in various scientific research applications. It has been used as a precursor in the synthesis of various drugs and materials. Protoadamantane has also been used in the development of new catalysts for chemical reactions.
Eigenschaften
CAS-Nummer |
19026-94-9 |
|---|---|
Produktname |
Protoadamantane |
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
tricyclo[4.3.1.03,8]decane |
InChI |
InChI=1S/C10H16/c1-2-9-5-8-3-7(1)4-10(9)6-8/h7-10H,1-6H2 |
InChI-Schlüssel |
IPOMLSMRFPLARI-UHFFFAOYSA-N |
SMILES |
C1CC2CC3CC1CC2C3 |
Kanonische SMILES |
C1CC2CC3CC1CC2C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



